

functional consequences of TYK2 degradation vs. inhibition in psoriasis models

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Compound of Interest

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TYK2 Degradation vs. Inhibition in Psoriasis Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for psoriasis is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) signaling pathway. As a key mediator of pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons, TYK2 represents a highly validated therapeutic target. This has led to the development of selective TYK2 inhibitors, and more recently, the emergence of TYK2 degraders using technologies like proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of the functional consequences of TYK2 degradation versus inhibition, supported by preclinical experimental data, to inform research and drug development in psoriasis.

Mechanism of Action: A Tale of Two Approaches

TYK2 inhibitors, such as the FDA-approved deucravacitinib, function by binding to the enzyme's regulatory pseudokinase domain. This allosteric inhibition locks TYK2 in an inactive state, preventing the downstream signaling cascade.[1] In contrast, TYK2 degraders are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the TYK2 protein, tagging it for destruction by the proteasome.[2][3] This fundamental difference in mechanism—blocking function versus removing the entire protein—underpins the distinct functional consequences observed in preclinical models. A key advantage of degradation is the potential to eliminate



both the catalytic and non-catalytic scaffolding functions of TYK2, which may not be fully addressed by inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, comparing the in vitro potency and in vivo efficacy of TYK2 degraders and inhibitors in psoriasis models.

In Vitro Potency and Selectivity

Compoun d	Modality	Target	Assay	Potency	Selectivit y	Referenc e
15t	Degrader	TYK2	Jurkat cell degradatio n	DC50: 0.42 nM	Selective for TYK2 over JAK1, JAK2, JAK3	[2]
Deucravaci tinib	Inhibitor	TYK2	IL-12 induced IFN-y production (human whole blood)	IC50: ~5 nM (calculated)	>100-fold vs JAK1/3, >2000-fold vs JAK2	[4]
KT-294	Degrader	TYK2	Cellular degradatio n	Picomolar potency	Selective for TYK2 over other JAKs	[5]

In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model



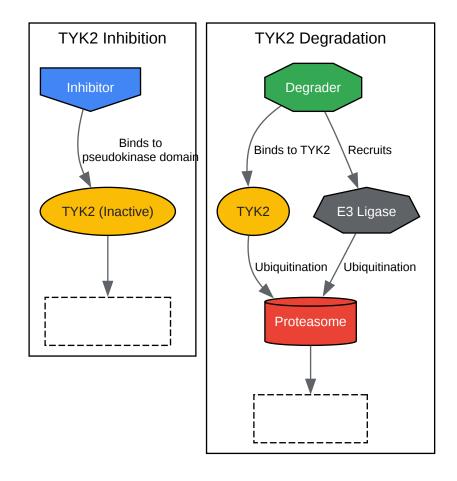
Compound	Modality	Dose	Key Efficacy Readout	Result	Reference
15t	Degrader	5 mg/kg	Psoriasis Area and Severity Index (PASI) score	Significant reduction in PASI score	[2]
15t	Degrader	15 mg/kg	Reduction in inflammatory cytokines (IL-17, IL-23) in skin	More effective than deucravacitini b	[2]
Deucravacitin ib	Inhibitor	Not specified in direct comparison	Psoriasis Area and Severity Index (PASI) score	Less potent than 15t (15 mg/kg) in reducing skin cytokines	[2]
SAR-20347	Inhibitor	50 mg/kg (twice daily)	Disease pathology	Striking decrease in pathology	[6]

Signaling Pathways and Experimental Workflows TYK2 Signaling Pathway in Psoriasis

Caption: Simplified TYK2 signaling cascade in psoriasis.

Mechanism of Action: Inhibition vs. Degradation





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Caption: TYK2 inhibition versus degradation mechanisms.

Experimental Workflow: Imiquimod-Induced Psoriasis Model



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Caption: Workflow for the imiquimod-induced psoriasis mouse model.



Experimental Protocols Imiquimod-Induced Psoriasis Mouse Model

- Animal Model: Male BALB/c or C57BL/6 mice are typically used.[2][7]
- Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of each mouse for 5 to 8 consecutive days.[2][7][8]
- Treatment Administration: The TYK2 degrader (e.g., 15t, administered intraperitoneally) or inhibitor is given daily, often starting concurrently with or shortly after the initial imiquimod application.[2]
- Efficacy Evaluation:
 - Clinical Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness.[2] Ear thickness is also measured daily with a caliper.[9]
 - Histopathology: At the end of the study, skin biopsies are taken, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.
 - Cytokine Analysis: Skin tissue or serum is collected to quantify the levels of proinflammatory cytokines such as IL-17 and IL-23 using ELISA.
 - Flow Cytometry: Skin-infiltrating immune cells can be isolated and analyzed by flow cytometry to determine the percentage of specific cell types, such as Th17 cells (CD4+ IL-17A+).[2]

In Vitro Degradation and Signaling Assays

- Cell Lines: Human Jurkat T-cells are commonly used to assess the degradation of TYK2 protein.[2]
- Western Blot for Degradation: Cells are treated with varying concentrations of the TYK2 degrader or a vehicle control for a specified time (e.g., 24 hours). Cell lysates are then



prepared, and the levels of TYK2 protein are quantified by Western blot analysis. The DC50 (concentration for 50% degradation) is then calculated.[2]

- Signaling Inhibition Assays: To measure the functional consequence of inhibition or degradation, specific cell-based assays are used. For example, human peripheral blood mononuclear cells (PBMCs) or specific cell lines are stimulated with cytokines to induce STAT phosphorylation.
 - IL-12/IL-23 Pathway: Cells are stimulated with IL-12 or IL-23, and the phosphorylation of STAT4 or STAT3 is measured.[2]
 - Type I IFN Pathway: Cells are stimulated with IFN-α, and the phosphorylation of STAT1 is measured.[2]
 - Readout: The levels of phosphorylated STAT proteins are quantified by methods such as flow cytometry or specific ELISA kits. The IC50 (concentration for 50% inhibition) is determined.

Conclusion

The preclinical data presented here highlight the potential advantages of TYK2 degradation over inhibition for the treatment of psoriasis. TYK2 degraders have demonstrated the ability to achieve profound and sustained reduction of the TYK2 protein, leading to superior efficacy in preclinical psoriasis models, particularly in the reduction of key inflammatory cytokines in the skin.[2] The ability of degraders to eliminate both the catalytic and scaffolding functions of TYK2 may offer a more complete pathway inhibition compared to small molecule inhibitors. Furthermore, the high selectivity of next-generation degraders for TYK2 over other JAK family members could translate to an improved safety profile.[2] As TYK2 degraders like KT-294 advance towards clinical trials, they represent a promising next wave of oral therapies for psoriasis and other immune-mediated diseases.[5] Further research and clinical studies are necessary to fully elucidate the long-term efficacy and safety of this therapeutic modality in patients.

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